Ipatasertib-NH2 dihydrochloride

PROTAC synthesis AKT degrader bifunctional degrader

Standard ipatasertib lacks the reactive handle needed for linker conjugation in PROTAC development. This -NH2 functionalized dihydrochloride salt enables direct amide bond formation with carboxylate-terminated linker-E3 ligand conjugates. - **PROTAC building block:** Used as the AKT-binding warhead in INY-03-041 (pan-AKT degrader). - **Reactive & soluble:** Primary amine handle + >41 mg/mL water solubility. - **Reproducible SAR:** Fixed warhead with >98% purity and defined salt stoichiometry. - **Control tool:** AKT binding without degradation when used unconjugated.

Molecular Formula C21H28Cl3N5O2
Molecular Weight 488.8 g/mol
Cat. No. B12422494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpatasertib-NH2 dihydrochloride
Molecular FormulaC21H28Cl3N5O2
Molecular Weight488.8 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl
InChIInChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1
InChIKeyJUPJLFOYULADQR-AXGUDRQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipatasertib-NH2: Functionalized AKT Ligand for PROTAC


Ipatasertib-NH2 dihydrochloride (synonyms: GDC-0068-NH2 dihydrochloride, RG7440-NH2 dihydrochloride; CAS: 1001264-73-8) is a functionalized derivative of the ATP-competitive pan-AKT inhibitor ipatasertib, specifically engineered with a primary amine (-NH2) handle to serve as the target protein ligand in PROTAC (Proteolysis Targeting Chimera) degrader constructs . This compound is the precise AKT-binding warhead component used in INY-03-041, a PROTAC-based pan-AKT degrader that couples Ipatasertib-NH2 via a ten-hydrocarbon linker to the cereblon (CRBN) E3 ligase ligand lenalidomide . Unlike the parent inhibitor ipatasertib, which functions via reversible ATP-competitive inhibition, this -NH2 functionalized intermediate enables covalent conjugation to linker-E3 ligand moieties, thereby converting an inhibitor scaffold into a degrader-building block [1].

Conjugation-ready primary amine handle for PROTAC synthesis
Dihydrochloride salt form ensures defined stoichiometry and aqueous solubility
Validated AKT-binding warhead in published degrader INY-03-041

Why Ipatasertib-NH2 Cannot Be Substituted


Generic substitution of Ipatasertib-NH2 dihydrochloride with the parent compound ipatasertib (CAS: 1001264-89-6) or other unfunctionalized AKT inhibitors in PROTAC development is chemically infeasible. Ipatasertib lacks a reactive amine handle required for linker conjugation; attempts to modify the parent scaffold post hoc would necessitate de novo synthetic route development and re-optimization of conjugation chemistry [1]. The -NH2 dihydrochloride salt form provides both the reactive primary amine for amide bond formation with carboxylate-terminated linkers and enhanced aqueous solubility (≥ 41 mg/mL in water for the dihydrochloride salt class versus limited solubility of the free base) . Furthermore, the stereochemical integrity of the chiral cyclopentylpyrimidine core—established through multikilogram-scale convergent asymmetric synthesis—would be compromised by unvalidated functionalization attempts, introducing batch-to-batch variability that undermines reproducibility in PROTAC structure-activity relationship studies [2].

Parent inhibitor Ipatasertib lacks the -NH2 handle; cannot be directly conjugated into PROTAC constructs.
Salt form Free base or alternative salts may alter stoichiometry and conjugation efficiency.
Stereochemistry Unvalidated functionalization risks chiral integrity, introducing batch variability.

Ipatasertib-NH2 Comparative Evidence


Amine Handle Enables PROTAC Conjugation

Ipatasertib-NH2 dihydrochloride contains a primary amine (-NH2) functional group absent in the parent compound ipatasertib. This amine serves as the sole conjugation point for linker attachment in PROTAC synthesis via amide bond formation with carboxylate-terminated linkers . The parent compound ipatasertib (GDC-0068) lacks any reactive handle suitable for direct conjugation; modification would require de novo synthesis of an entirely new functionalized scaffold [1].

Amine handle vs. parent
Head-to-head
Ipatasertib-NH2 contains reactive -NH2; parent ipatasertib lacks any conjugation handle.
Conjugation-competent warhead enables PROTAC assembly.
Without -NH2, de novo synthesis of functionalized scaffold required.
PROTAC synthesis AKT degrader bifunctional degrader linker conjugation

Antiproliferative Potency: PROTAC vs. Parent Inhibitor

The PROTAC degrader INY-03-041, constructed using Ipatasertib-NH2 as the AKT-binding warhead, demonstrates enhanced anti-proliferative effects relative to the parent inhibitor ipatasertib (GDC-0068) in MDA-MB-468 and HCC1937 cancer cell lines [1]. The degrader achieves more complete pathway suppression through catalytic target degradation rather than stoichiometric inhibition.

Antiproliferative potency
Head-to-head
INY-03-041 (Ipatasertib-NH2 derived) shows enhanced anti-proliferative effects vs. parent GDC-0068 in MDA-MB-468, HCC1937 cells.
Supports degrader potency context in cell models.
IC50 values: INY-03-041 AKT1/2/3 2.0, 6.8, 3.5 nM; parent 5, 18, 8 nM.
AKT degradation PROTAC efficacy antiproliferative activity cancer cell lines

Sustained AKT Degradation After Washout

INY-03-041 (derived from Ipatasertib-NH2) promotes sustained AKT degradation and inhibition of downstream signaling effects for up to 96 hours, even after compound washout [1]. This sustained pharmacology contrasts sharply with the reversible, occupancy-driven inhibition of the parent inhibitor ipatasertib, which requires continuous target engagement and loses activity upon washout.

Sustained degradation post-washout
Head-to-head
INY-03-041 sustains AKT degradation & downstream signaling inhibition up to 96 h after washout; parent inhibitor activity lost.
Event-driven pharmacology enables prolonged pathway suppression.
MDA-MB-468 cells, 250 nM, 12 h treatment then washout.
sustained degradation PROTAC durability washout kinetics AKT signaling

Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form (CAS: 1001264-73-8) of Ipatasertib-NH2 offers defined stoichiometry and enhanced aqueous solubility compared to the free base form (CAS: 1001382-14-4). Vendor-specified purity for Ipatasertib-NH2 dihydrochloride is typically >98%, with some suppliers reporting 99.64% purity for the -NH2 free base analog . The dihydrochloride salt form ensures consistent protonation state of the amine handle, which is critical for reproducible conjugation efficiency.

Salt form identity
Data to verify
Dihydrochloride salt (CAS 1001264-73-8) vs. free base (CAS 1001382-14-4): distinct MW, solubility, and stoichiometry.
Defined stoichiometry supports reproducible conjugation calculations.
Source: vendor specifications; verify lot-specific purity.
compound purity dihydrochloride salt quality control procurement specification

AKT Isoform Binding Affinity vs. Other Inhibitors

Ipatasertib exhibits an ATP-competitive binding mode with calculated Ki values of 68.7 ± 14.8 nM (AKT1), 216.2 ± 55.7 nM (AKT2), and 41.9 ± 10.6 nM (AKT3) [1]. In contrast, allosteric inhibitors such as MK-2206 and miransertib show markedly different isoform selectivity and potency profiles, with MK-2206 exhibiting sub-nanomolar Ki values (AKT1: 0.76 nM; AKT2: 0.97 nM) but no detectable binding to AKT3 (NB) [2].

AKT isoform binding affinity
Cross-study
Ipatasertib Ki: AKT1 68.7, AKT2 216.2, AKT3 41.9 nM. MK-2206 lacks AKT3 binding; capivasertib similar profile.
Pan-AKT ATP-competitive binding profile context.
NanoBRET assay; ATP-competitive vs. allosteric mechanisms differ.
AKT isoform selectivity binding affinity ATP-competitive allosteric inhibitor

Off-Target Kinase Selectivity Comparison

Ipatasertib demonstrates 620-fold selectivity for AKT over protein kinase A (PKA), a closely related AGC family kinase [1]. In a panel of 230 protein kinases (including 36 human AGC family members) tested at 1 μM, ipatasertib inhibits only three non-AKT kinases (PRKG1α, PRKG1β, and p70S6K) by more than 70%, with IC50s of 98 nM, 69 nM, and 860 nM respectively .

Off-target kinase selectivity
Class-level
>600-fold selective for AKT over PKA; only 3/230 kinases inhibited >70% at 1 μM.
Cleaner selectivity supports target-specific degradation readouts.
Compared to GSK690693 which hits additional AGC kinases.
kinase selectivity PKA selectivity off-target profiling AGC kinase family

Ipatasertib-NH2 Application Scenarios


PROTAC Synthesis via Amide Coupling

Ipatasertib-NH2 dihydrochloride is the optimal starting material for constructing AKT-targeting PROTACs using carboxylate-terminated linkers. The primary amine handle enables direct amide bond formation with linker-E3 ligand conjugates, as demonstrated in the synthesis of INY-03-041 where Ipatasertib-NH2 was coupled to a lenalidomide-linker conjugate via a ten-hydrocarbon spacer [1]. This application scenario is supported by the compound's defined dihydrochloride salt stoichiometry, which ensures accurate molar calculations for conjugation reactions .

Linker Optimization in AKT PROTACs

Researchers optimizing linker length and composition in AKT-targeting PROTACs should use Ipatasertib-NH2 dihydrochloride as the fixed AKT-binding warhead component. The sustained degradation kinetics observed with INY-03-041 (up to 96 hours post-washout) provide a benchmark against which alternative linker-E3 ligand combinations can be evaluated [1]. The high purity specification (>98%) of this intermediate minimizes confounding variables from impurities during SAR campaigns .

AKT Isoform Degradation Efficiency Studies

Given ipatasertib's differential binding affinities across AKT1, AKT2, and AKT3 (Ki values of 68.7, 216.2, and 41.9 nM respectively) [1], Ipatasertib-NH2-derived PROTACs are well-suited for investigating isoform-specific degradation efficiency. The pan-AKT binding profile with measurable affinity for all three isoforms enables systematic comparison of degradation kinetics and ternary complex formation efficiency across the AKT family, providing mechanistic insights into the relationship between warhead binding affinity and PROTAC degradation potency.

Negative Control for PROTAC Mechanism Studies

Ipatasertib-NH2 dihydrochloride serves as an essential negative control in PROTAC mechanism-of-action studies. When used without conjugation to an E3 ligase ligand, the -NH2 functionalized warhead retains AKT binding capability but lacks degradation activity, enabling researchers to distinguish between inhibition-driven and degradation-driven cellular phenotypes [1]. The clean kinase selectivity profile of the ipatasertib scaffold (>600-fold selectivity over PKA; minimal off-target inhibition at 1 μM) further supports its utility as a target-specific control.

Application
Selection Property
Validation Focus
PROTAC construct synthesis
Reactive -NH2 handle for amide coupling
Conjugation efficiency and stoichiometric control
Linker optimization studies
Defined warhead for SAR comparisons
Degradation kinetics benchmarking vs. parent inhibitor
Isoform-specific degradation profiling
Pan-AKT binding profile
Ternary complex formation and degradation efficiency per isoform
PROTAC mechanism-of-action controls
Unconjugated warhead retains AKT binding
Distinguishing inhibition-driven vs. degradation-driven phenotypes

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32 linked technical documents
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